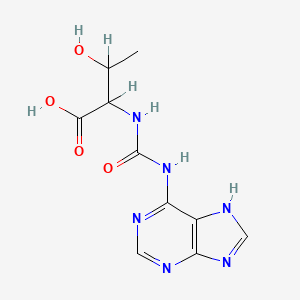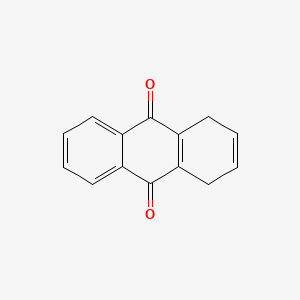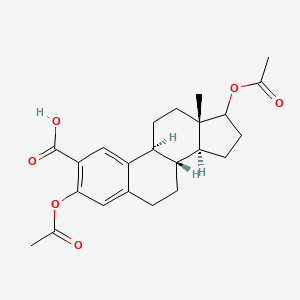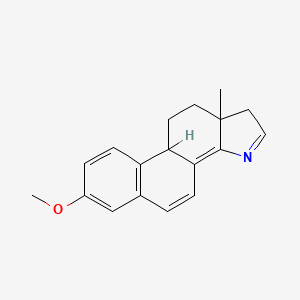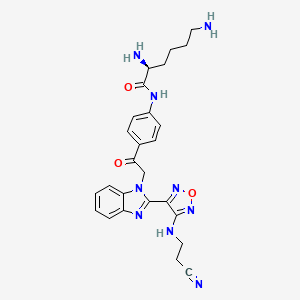
Lisavanbulin
Overview
Description
Preparation Methods
The synthesis of lisavanbulin involves multiple steps, starting from avanbulin. The synthetic route typically includes the formation of avanbulin through a series of chemical reactions, followed by its conversion to this compound. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
Lisavanbulin undergoes various chemical reactions, primarily focusing on its interaction with microtubules. It binds to the colchicine site of tubulin, leading to microtubule destabilization . This interaction is crucial for its antitumoral activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with tubulin is a destabilized microtubule network, leading to cell cycle arrest and apoptosis .
Scientific Research Applications
Lisavanbulin has been extensively studied for its potential in treating various cancers, including glioblastoma and ovarian cancer . Its ability to destabilize microtubules makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell division and tumor growth . Additionally, this compound has shown potential in treating lymphomas, where it induces rapid apoptosis in cancer cells . Its unique mechanism of action also makes it a candidate for combination therapies with radiation and other chemotherapeutic agents .
Mechanism of Action
Lisavanbulin exerts its effects by binding to the colchicine site of tubulin, a key protein in the formation of microtubules . This binding disrupts the polymerization of tubulin, leading to the destabilization of microtubules. The resulting disruption of the microtubule network interferes with cell division, causing cell cycle arrest at the metaphase stage and ultimately leading to apoptosis . Additionally, this compound affects the tumor microenvironment by reducing tumor microvasculature .
Comparison with Similar Compounds
Lisavanbulin is unique among microtubule-targeting agents due to its specific binding to the colchicine site of tubulin . Similar compounds include:
Vinca alkaloids: These are microtubule-destabilizing agents that bind to a different site on tubulin.
Taxanes: These are microtubule-stabilizing agents that promote tubulin polymerization.
Epothilones: These also stabilize microtubules but have a different binding site compared to taxanes.
This compound’s unique binding site and mechanism of action make it a promising candidate for treating tumors resistant to other microtubule-targeting agents .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZLALJRAHABJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263384-43-5 | |
| Record name | Lisavanbulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisavanbulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LISAVANBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



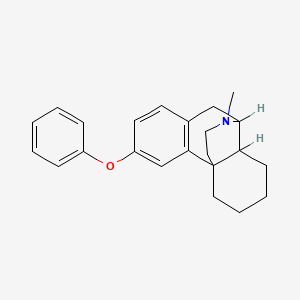
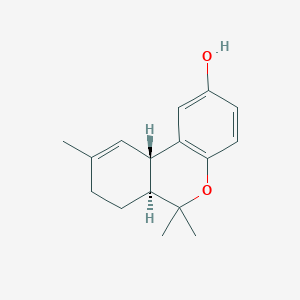
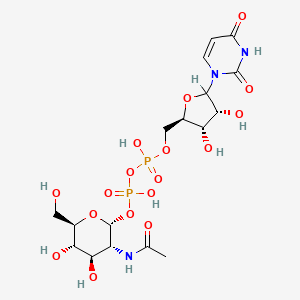
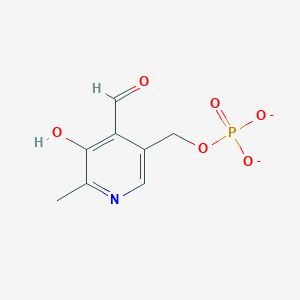
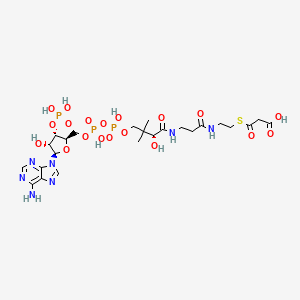
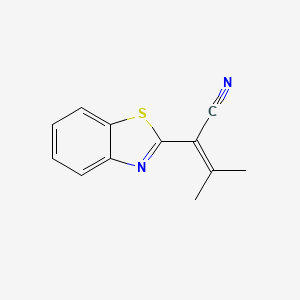
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
